(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(1R,2R,5S)-4-Oxo-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound featuring a unique structure that includes a β-lactam ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Oxidation: The introduction of the oxo group at the 4-position is usually accomplished through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation: The carboxylic acid group at the 2-position can be introduced via carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemicals and conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, particularly β-lactam antibiotics.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly against β-lactamase enzymes, which are responsible for antibiotic resistance.
Medicine
In medicine, derivatives of this compound are explored for their antibacterial properties, aiming to develop new antibiotics that can overcome resistance mechanisms.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The β-lactam ring is crucial for its activity, as it can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar mechanism of action but different structural features.
Clavulanic Acid: A β-lactamase inhibitor that shares the bicyclic structure but has different substituents and functional groups.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Uniqueness
(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a β-lactam ring and a carboxylic acid group. This combination of features makes it a valuable scaffold for the development of new antibiotics and enzyme inhibitors.
This detailed overview provides a comprehensive understanding of (1R,2R,5S)-4-Oxo-3-azabicyclo[320]heptane-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,2R,5S)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6-4-2-1-3(4)5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4+,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFYHFDINTFMQ-MROZADKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1[C@@H](NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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